

The Discovery and Development of Akt-IN-24: A Technical Guide

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Compound of Interest		
Compound Name:	Akt-IN-24	
Cat. No.:	B15613544	Get Quote

Disclaimer: Information regarding a specific molecule designated "Akt-IN-24" is not publicly available. This technical guide utilizes the well-documented, orally bioavailable, allosteric pan-Akt inhibitor, MK-2206, as a representative molecule to illustrate the discovery and development process of a potent and selective Akt inhibitor. The data and protocols presented herein are based on published literature for MK-2206.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in a wide array of human cancers, often contributing to tumorigenesis and resistance to conventional therapies.[3][4] Akt, a serine/threonine kinase also known as protein kinase B (PKB), serves as a central node in this pathway. Three highly related isoforms of Akt (Akt1, Akt2, and Akt3) have been identified. [5] The frequent hyperactivation of Akt in cancer has made it an attractive target for therapeutic intervention.[6]

Akt-IN-24 (represented by MK-2206) is an orally active, allosteric inhibitor of all three Akt isoforms.[5][7] Its development represents a significant effort to target the PI3K/Akt pathway for cancer therapy. This guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this representative Akt inhibitor.

Discovery and Synthesis



The discovery of **Akt-IN-24** stemmed from a traditional compound screening approach aimed at identifying inhibitors that could block both the activation and kinase activity of the Akt enzyme.[6] Medicinal chemistry efforts led to the identification and optimization of a lead compound, resulting in the potent and selective Akt inhibitor.[6]

Chemical Structure:

- IUPAC Name: 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1][2][6]triazolo[3,4-f][1] [7]naphthyridin-3-one[8]
- Molecular Formula: C25H21N5O[8][9]

Synthesis:

A detailed, step-by-step synthesis protocol for MK-2206 is not publicly available in the reviewed literature. However, the synthesis of the core[1][2][6]triazolo[3,4-f][1][7]naphthyridin-3(2H)-one scaffold can be conceptualized through multi-step synthetic routes involving the construction of the naphthyridine core followed by the annulation of the triazole ring. The synthesis of related 1,8-naphthyridine derivatives often involves the condensation of 2-aminonicotinaldehyde with active methylene compounds.[10] The synthesis of 1,2,4-triazole rings can be achieved through various methods, including the cyclization of amidines with carboxylic acids and subsequent reaction with hydrazines.[11] The final steps would likely involve palladium-mediated cross-coupling reactions to introduce the phenyl and aminocyclobutylphenyl moieties at positions 9 and 8, respectively, a strategy employed in the synthesis of similar complex heterocyclic systems.[12]

Mechanism of Action

Akt-IN-24 is a non-ATP competitive, allosteric inhibitor of Akt.[3][8] This mechanism of action is dependent on the presence of the pleckstrin homology (PH) domain of the Akt protein.[6] By binding to an allosteric site, **Akt-IN-24** locks the kinase in an inactive conformation, preventing its phosphorylation and subsequent activation.[13] This allosteric inhibition confers high selectivity for Akt over other kinases.[6]

The inhibition of Akt activation by **Akt-IN-24** leads to the suppression of downstream signaling pathways that promote cell survival and proliferation. This includes the reduced phosphorylation of key Akt substrates such as:



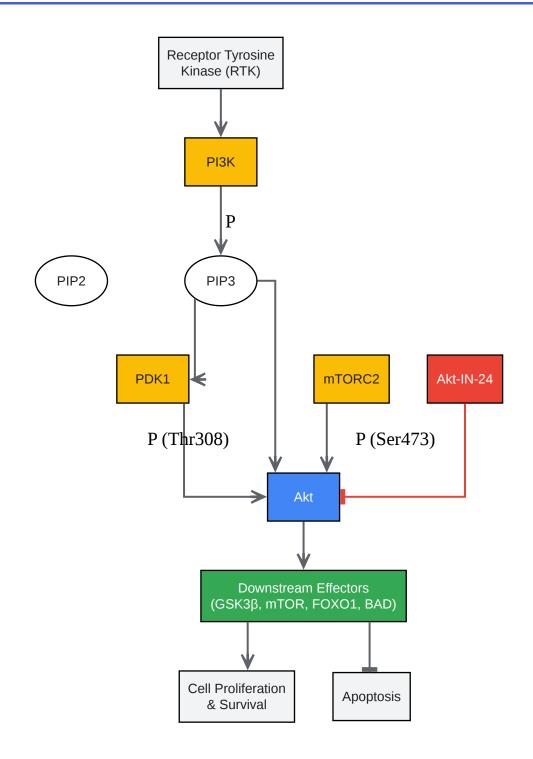




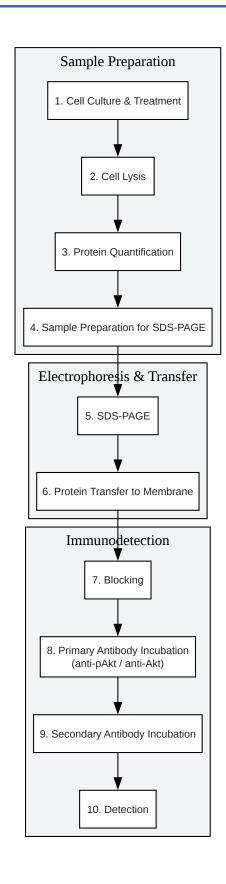
- Glycogen synthase kinase 3 beta (GSK3β): Involved in cell cycle regulation.
- Proline-rich Akt substrate of 40 kDa (PRAS40): A component of the mTORC1 complex.
- Forkhead box protein O1 (FOXO1): A transcription factor that promotes apoptosis.[9]
- Bcl-2-associated death promoter (BAD): A pro-apoptotic protein.[2]
- Mammalian target of rapamycin (mTOR): A central regulator of cell growth and proliferation.
 [2]

The downstream effects of Akt inhibition by **Akt-IN-24** include the induction of cell cycle arrest, primarily at the G0/G1 phase, and the activation of apoptosis.[2]









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